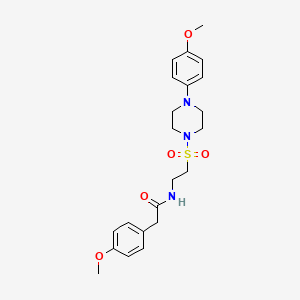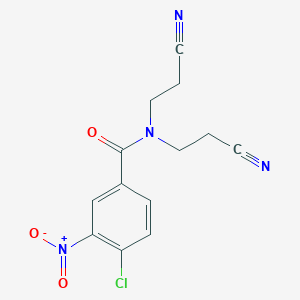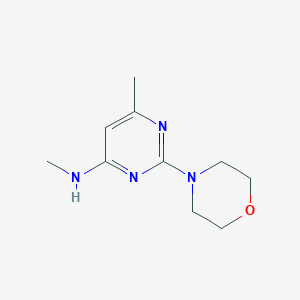![molecular formula C15H19N3O2 B2851592 {1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine CAS No. 1291861-79-4](/img/structure/B2851592.png)
{1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine is also known as 3-MeO-PCMo . It is a new morpholine analogue of 3-MeO-PCP and is classified as an arylcyclohexylamine drug . The aryl substituent of 3-MeO-PCMo is a phenyl ring with a methoxy (CH3-O-) substituent at R3, which is bound to a six-membered cyclohexyl ring .
Molecular Structure Analysis
The molecule is composed of a cyclohexylamine unit with an aryl moiety attachment . The aryl group is positioned geminal to the amine. In the simplest cases, the aryl moiety is typically a phenyl ring, sometimes with additional substitution . The amine is usually not primary; secondary amines such as methylamine or ethylamine, or tertiary cycloalkylamines such as piperidine and pyrrolidine, are the most commonly encountered N-substituents .Aplicaciones Científicas De Investigación
Anticancer Activities
Compounds structurally related to "{1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine" have been synthesized and evaluated for their anticancer activities. A study by Yakantham et al. (2019) involved the design, synthesis, and anticancer evaluation of derivatives against various human cancer cell lines including breast, lung, prostate, and more, demonstrating good to moderate activity (Yakantham, Sreenivasulu, & Raju, 2019).
Antimicrobial Activities
Another aspect of the compound's derivatives involves their antimicrobial properties. Bektaş et al. (2010) synthesized novel derivatives and screened them for antimicrobial activities, with some showing good to moderate activities against various test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Optoelectronic and Electrochromic Applications
In the field of material science, Constantin et al. (2019) explored the development of novel polyimides incorporating a similar oxadiazole segment. The study focused on the effect of structural variation on optoelectronic characteristics and electrochromic performances, highlighting the potential of these materials in electrochromic devices (Constantin, Bejan, & Damaceanu, 2019).
Photoinduced Molecular Rearrangements
The photochemistry of some oxadiazoles has been studied for their potential in molecular rearrangements, forming products like 1,2,4-triazoles, indazoles, and benzimidazoles under certain conditions, showcasing the compound's utility in synthetic organic chemistry (Buscemi, Vivona, & Caronna, 1996).
Corrosion Inhibition
The derivatives have also been studied for their application as corrosion inhibitors. Bouklah et al. (2006) investigated the efficiency of a related oxadiazole compound as a corrosion inhibitor for mild steel in sulfuric acid, demonstrating high efficiency and suggesting a potential application in corrosion protection (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various receptors such as the serotonin and dopamine receptors .
Mode of Action
It’s likely that it interacts with its targets, causing conformational changes that affect the function of these targets . This can lead to a variety of downstream effects depending on the specific target and the nature of the interaction.
Biochemical Pathways
Based on its potential interaction with serotonin and dopamine receptors, it may influence pathways related to mood regulation, reward, and cognition .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the drug reaches the site of action .
Result of Action
Based on its potential interaction with serotonin and dopamine receptors, it could potentially influence mood, cognition, and reward-related behaviors .
Action Environment
The action, efficacy, and stability of {1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine can be influenced by various environmental factors. These could include the presence of other drugs, the physiological state of the individual, and the specific characteristics of the target cells .
Propiedades
IUPAC Name |
1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-19-12-7-5-11(6-8-12)13-17-14(20-18-13)15(16)9-3-2-4-10-15/h5-8H,2-4,9-10,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVXCZJJQDBOKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3(CCCCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![METHYL 4-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE](/img/structure/B2851509.png)





![3-(1-methyl-1H-pyrazol-4-yl)-1-[3-(methylsulfanyl)benzoyl]piperidine](/img/structure/B2851517.png)

![4-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B2851519.png)
![2-(4-methylphenyl)-4-[(oxiran-2-ylmethoxy)methyl]-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B2851524.png)

![(1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)amine](/img/structure/B2851529.png)
![2-({2-[(4-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-phenylacetamide](/img/structure/B2851530.png)
![2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL N-{2,2,2-TRICHLORO-1-[(PYRIDIN-2-YL)AMINO]ETHYL}CARBAMATE](/img/structure/B2851532.png)
